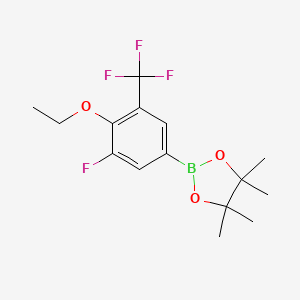
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethoxy, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-chloro-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 6-azido-3-ethoxy-2-fluorobenzoate or 6-thiocyanato-3-ethoxy-2-fluorobenzoate.
Oxidation: Formation of 6-chloro-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of 6-chloro-3-ethoxy-2-fluorobenzyl alcohol.
科学的研究の応用
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-6-ethoxy-3-fluorobenzoate
- Methyl 3-chloro-6-ethoxy-2-fluorobenzoate
- Methyl 2-chloro-3-ethoxy-6-fluorobenzoate
Uniqueness
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its isomers.
特性
分子式 |
C10H10ClFO3 |
|---|---|
分子量 |
232.63 g/mol |
IUPAC名 |
methyl 6-chloro-3-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3 |
InChIキー |
IXKUFRXQJBTQBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)Cl)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


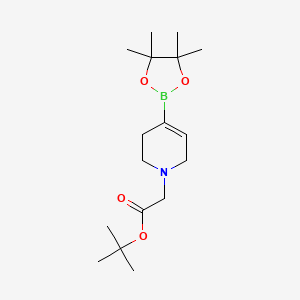
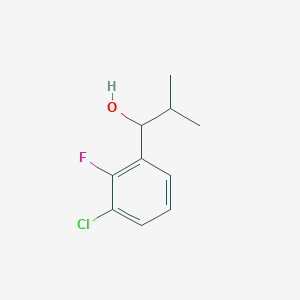
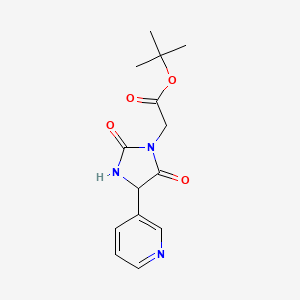
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
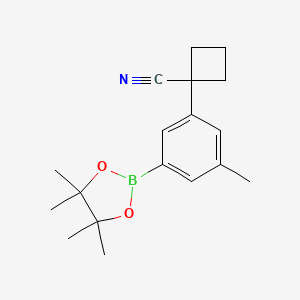
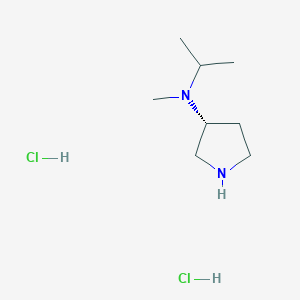

![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
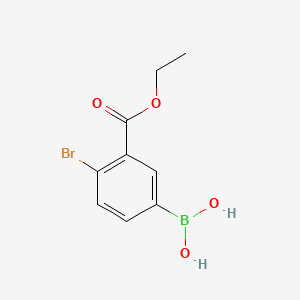
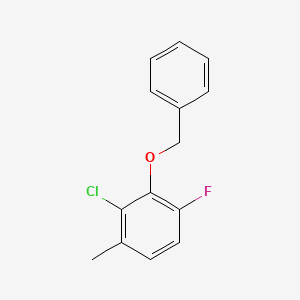
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
